molecular formula C29H30N4O4S3 B2588858 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide CAS No. 449770-39-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide

Cat. No. B2588858
CAS RN: 449770-39-2
M. Wt: 594.76
InChI Key: ALCVSKJDRBAJGF-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(azepan-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C29H30N4O4S3 and its molecular weight is 594.76. The purity is usually 95%.
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Scientific Research Applications

Photophysics and Optoelectronics:

The compound exhibits intriguing photophysical properties, particularly in different solvent environments. Researchers have observed distinct photophysical phenomena for this compound in various solvents . Understanding its behavior in different media is crucial for developing new optoelectronic materials.

Excited-State Hydrogen Bond Dynamics:

Through state-of-the-art ab initio calculations, scientists have investigated the excited-state hydrogen bond and proton transfer processes influenced by solvent polarity. The compound’s absorption and fluorescence emission spectra align with experimental data. Importantly, solvent effects impact the strength of the excited-state hydrogen bond, revealing potential applications in analytical tools and optoelectronics .

Dual Fluorescence Properties:

Due to intramolecular proton transfer characteristics in solution (known as ESIPT), the compound exhibits dual fluorescence (enol emission and keto emission). However, in solid thin films, only one type of emission is observed. This property could be harnessed for designing novel luminescent materials .

Regiocontrolled Synthesis of Substituted Imidazoles:

Imidazoles are essential components in various functional molecules. Recent advances in the regiocontrolled synthesis of substituted imidazoles (2018-present) have implications for drug discovery, materials science, and catalysis. The compound’s structure may contribute to these synthetic pathways .

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(azepan-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4S3/c1-19(34)32-17-14-22-25(18-32)39-29(26(22)28-30-23-8-4-5-9-24(23)38-28)31-27(35)20-10-12-21(13-11-20)40(36,37)33-15-6-2-3-7-16-33/h4-5,8-13H,2-3,6-7,14-18H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCVSKJDRBAJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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